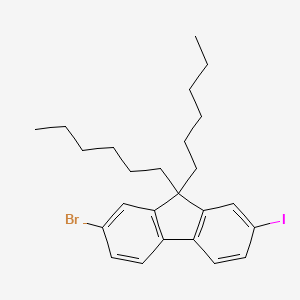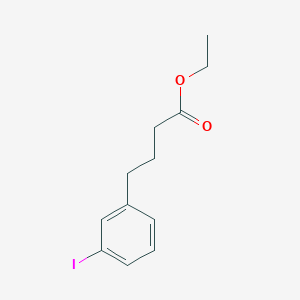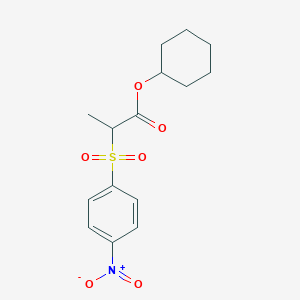![molecular formula C27H28O5 B14256983 4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate CAS No. 397251-30-8](/img/structure/B14256983.png)
4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxycarbonyl group attached to a phenyl ring, which is further connected to a hexyloxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-(hexyloxy)benzoic acid and 4-[(benzyloxy)carbonyl]phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The benzyloxycarbonyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 4-(hexyloxy)benzoic acid and 4-[(benzyloxy)carbonyl]phenol.
Reduction: 4-(benzyloxy)phenyl 4-(hexyloxy)benzoate.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The benzyloxycarbonyl group can act as a protecting group in synthetic chemistry, preventing unwanted reactions at specific sites of a molecule.
Comparison with Similar Compounds
Similar Compounds
4-[(Benzyloxy)carbonyl]phenylboronic acid: Similar structure but contains a boronic acid group instead of a hexyloxybenzoate moiety.
4-[(Benzyloxy)carbonyl]phenylacetic acid: Contains an acetic acid group instead of a hexyloxybenzoate moiety.
4-[(Benzyloxy)carbonyl]phenyl 4-(methoxy)benzoate: Contains a methoxy group instead of a hexyloxy group.
Uniqueness
4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate is unique due to the combination of its benzyloxycarbonyl and hexyloxybenzoate groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in organic synthesis and material science.
Properties
CAS No. |
397251-30-8 |
|---|---|
Molecular Formula |
C27H28O5 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(4-phenylmethoxycarbonylphenyl) 4-hexoxybenzoate |
InChI |
InChI=1S/C27H28O5/c1-2-3-4-8-19-30-24-15-11-23(12-16-24)27(29)32-25-17-13-22(14-18-25)26(28)31-20-21-9-6-5-7-10-21/h5-7,9-18H,2-4,8,19-20H2,1H3 |
InChI Key |
AXTBYQRNNRXCMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Dimethylamino)methylidene]-1-(3-methoxy-2-nitrophenyl)hexane-1,3-dione](/img/structure/B14256903.png)


![8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)-](/img/structure/B14256929.png)
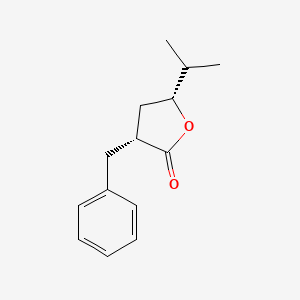
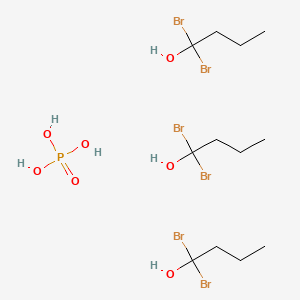
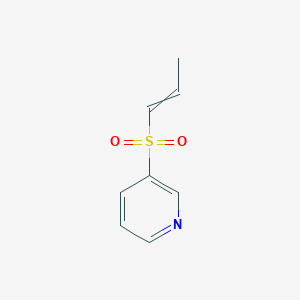
![Benzene, 1-[bis(ethylthio)methyl]-2-nitro-](/img/structure/B14256950.png)
![(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide](/img/structure/B14256956.png)
![[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid](/img/structure/B14256964.png)
![4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B14256968.png)
